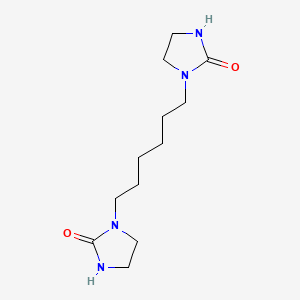
1,1'-(Hexane-1,6-diyl)di(imidazolidin-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexane-1,6-diyl)di(imidazolidin-2-one) is a chemical compound with the molecular formula C₁₂H₁₈N₄O₄. It is a member of the imidazolidin-2-one family, which are heterocyclic compounds containing an imidazolidine ring. This compound is known for its unique structure, which includes two imidazolidin-2-one units connected by a hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)di(imidazolidin-2-one) typically involves the reaction of hexane-1,6-diamine with imidazolidin-2-one derivatives. One common method includes the use of γ-Al₂O₃ as a catalyst to facilitate the formation of the imidazolidin-2-one ring from aliphatic diamines in the presence of CO₂ at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexane-1,6-diyl)di(imidazolidin-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidin-2-one oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazolidin-2-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidin-2-ones, amine derivatives, and imidazolidin-2-one oxides.
Scientific Research Applications
1,1’-(Hexane-1,6-diyl)di(imidazolidin-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 1,1’-(Hexane-1,6-diyl)di(imidazolidin-2-one) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Butane-1,4-diyl)di(imidazolidin-2-one): Similar structure but with a shorter alkane chain.
1,1’-(Ethane-1,2-diyl)di(imidazolidin-2-one): Even shorter alkane chain, leading to different physical and chemical properties.
1,1’-(Hexane-1,6-diyl)bis(3-methyl-1H-imidazol-3-ium): Contains imidazolium rings instead of imidazolidin-2-one rings.
Uniqueness
1,1’-(Hexane-1,6-diyl)di(imidazolidin-2-one) is unique due to its specific hexane linkage, which imparts distinct physical and chemical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound in various research fields.
Properties
CAS No. |
25807-92-5 |
|---|---|
Molecular Formula |
C12H22N4O2 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-[6-(2-oxoimidazolidin-1-yl)hexyl]imidazolidin-2-one |
InChI |
InChI=1S/C12H22N4O2/c17-11-13-5-9-15(11)7-3-1-2-4-8-16-10-6-14-12(16)18/h1-10H2,(H,13,17)(H,14,18) |
InChI Key |
WAKJZPDCSCIDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCCCCCN2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



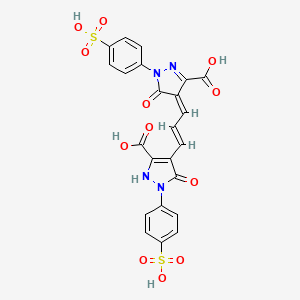
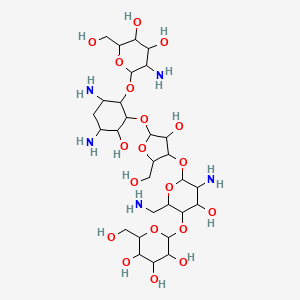

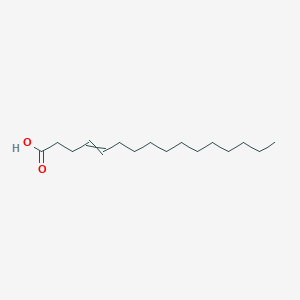
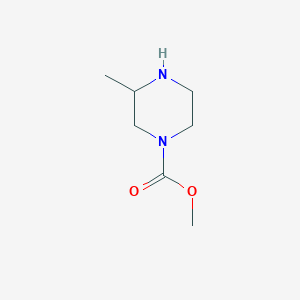
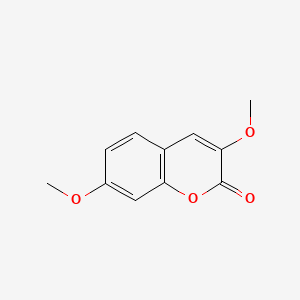

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)

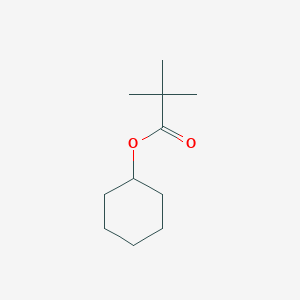
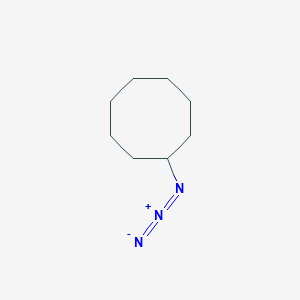
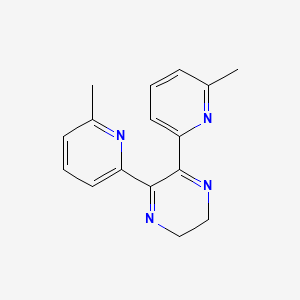
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
